![molecular formula C29H44N2 B14176909 (1E)-N,N'-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide CAS No. 865200-87-9](/img/structure/B14176909.png)
(1E)-N,N'-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-N,N’-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central imidamide core flanked by two 2,6-di(propan-2-yl)phenyl groups, making it a subject of interest in organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N,N’-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide typically involves the reaction of 2,6-di(propan-2-yl)aniline with a suitable imidamide precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
化学反応の分析
Types of Reactions
(1E)-N,N’-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
科学的研究の応用
(1E)-N,N’-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (1E)-N,N’-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit unique catalytic properties. Additionally, its interaction with biological molecules can modulate various biochemical pathways, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
2,6-Diisopropylaniline: An intermediate used in the synthesis of various organic compounds.
2,6-Diisopropylphenyl isocyanate: Used in the production of polymers and as a reagent in organic synthesis.
Uniqueness
(1E)-N,N’-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide stands out due to its unique imidamide core and the presence of bulky 2,6-di(propan-2-yl)phenyl groups. These structural features confer distinct chemical and physical properties, making it valuable in specialized applications where other similar compounds may not be as effective .
特性
CAS番号 |
865200-87-9 |
|---|---|
分子式 |
C29H44N2 |
分子量 |
420.7 g/mol |
IUPAC名 |
N,N'-bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide |
InChI |
InChI=1S/C29H44N2/c1-18(2)22-14-12-15-23(19(3)4)26(22)30-28(29(9,10)11)31-27-24(20(5)6)16-13-17-25(27)21(7)8/h12-21H,1-11H3,(H,30,31) |
InChIキー |
UFPGRLRWDDTTGJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=NC2=C(C=CC=C2C(C)C)C(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


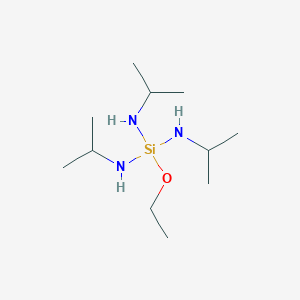
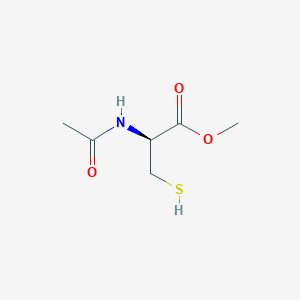
![4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid](/img/structure/B14176843.png)
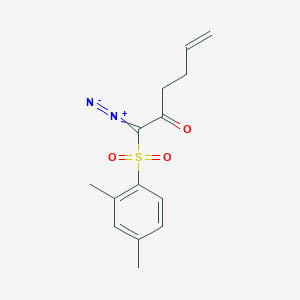

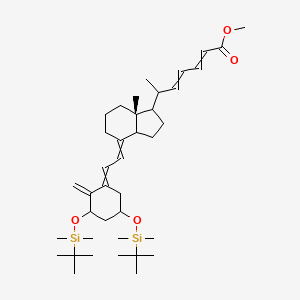
![2'-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine](/img/structure/B14176867.png)
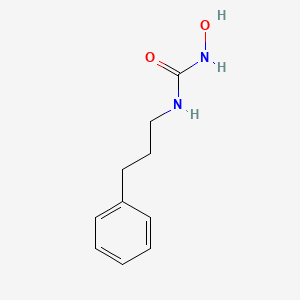
![2,2'-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol]](/img/structure/B14176873.png)
![4-Allyloxy-[1,2]naphthoquinone](/img/structure/B14176875.png)
![N-(2-Chlorophenyl)-5-[4-(3-chlorophenyl)piperazin-1-yl]pentanamide](/img/structure/B14176881.png)


![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(2-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B14176892.png)
